2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one
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Overview
Description
2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a hydroxyl group at the 2-position, an iodine atom at the 3-position, and a keto group at the 4-position of the naphthyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, including optimization of reaction conditions, use of efficient catalysts, and implementation of eco-friendly processes, can be applied to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a corresponding ketone.
Reduction: The keto group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve appropriate solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can yield a secondary alcohol. Substitution of the iodine atom can result in various substituted derivatives of the naphthyridine ring.
Scientific Research Applications
2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial agents, particularly against multi-resistant bacterial strains. They can also serve as scaffolds for the development of new drugs targeting various diseases.
Materials Science: The unique photochemical properties of 1,8-naphthyridines make them useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound can be used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with bacterial enzymes or cellular targets, leading to inhibition of bacterial growth and proliferation . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one include other 1,8-naphthyridine derivatives such as:
- 2-Amino-1,8-naphthyridine
- 3-Trifluoromethyl-1,8-naphthyridine
- 7-Acetamido-1,8-naphthyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the hydroxyl group at the 2-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-hydroxy-3-iodo-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-6(12)4-2-1-3-10-7(4)11-8(5)13/h1-3H,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLQXFALUIGAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2O)I)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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